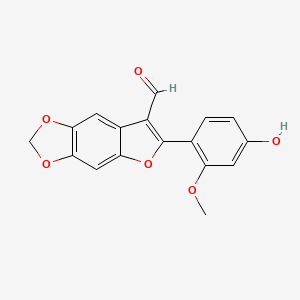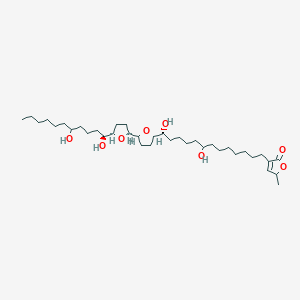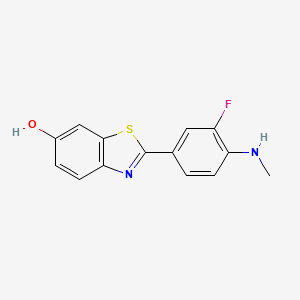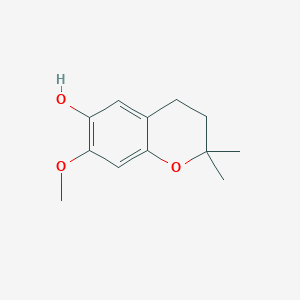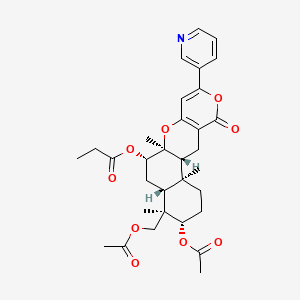
Pyripyropene M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyripyropene M is a natural product found in Aspergillus fumigatus with data available.
Applications De Recherche Scientifique
1. Pyripyropene Biosynthesis and Molecular Structure
Pyripyropene M, a compound isolated from Aspergillus fumigatus, has been a subject of interest due to its potent inhibition against acyl-CoA: cholesterol acyltransferase activity. The pyripyropene series, including pyripyropene M, are characterized by a pyridino-alpha-pyrone sesquiterpene core, which has been the focus of extensive structural elucidation. This compound has shown notable potency, with an IC50 value of 3.80 μM in rat liver microsomes (Tomoda et al., 1996). The biosynthetic pathway of pyripyropenes has also been a key area of research, highlighting the role of cytochrome P450 monooxygenase genes in hydroxylation processes during biosynthesis (Hu et al., 2011).
2. Insecticidal Properties
Pyripyropene M and its analogs have shown significant insecticidal properties, particularly against sucking pests such as aphids and whiteflies. These compounds are being explored as potential agricultural insecticides due to their narrow insecticidal spectrum but high efficacy against targeted pests (Goto et al., 2019). The synthesis and modification of pyripyropene structures have been investigated to enhance their insecticidal activity and develop effective pest-control solutions.
3. Potential Anti-Atherosclerotic Applications
There has been research into the potential of pyripyropene M as an anti-atherosclerotic agent. Pyripyropene A, a closely related compound, has been studied for its efficacy in reducing hypercholesterolemia and atherosclerosis in murine models, indicating a possible pathway for pyripyropene M in similar therapeutic applications (Ohshiro et al., 2011).
4. ACAT Inhibition and Cholesterol Metabolism
The inhibition of acyl-CoA: cholesterol acyltransferase (ACAT) by pyripyropene M suggests its potential role in modulating cholesterol metabolism. This property is significant in the context of developing new cholesterol-lowering agents, with pyripyropene M exhibiting promising results in in vitro studies (Kim et al., 1994).
Propriétés
Nom du produit |
Pyripyropene M |
|---|---|
Formule moléculaire |
C32H39NO9 |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
[(1R,2S,5S,6R,7R,9S,10S)-5-acetyloxy-6-(acetyloxymethyl)-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] propanoate |
InChI |
InChI=1S/C32H39NO9/c1-7-28(36)41-27-15-24-30(4,11-10-26(39-19(3)35)31(24,5)17-38-18(2)34)25-13-21-23(42-32(25,27)6)14-22(40-29(21)37)20-9-8-12-33-16-20/h8-9,12,14,16,24-27H,7,10-11,13,15,17H2,1-6H3/t24-,25-,26+,27+,30+,31+,32+/m1/s1 |
Clé InChI |
ITDVTMCRPJUGMC-YZTWSDSCSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1C[C@@H]2[C@](CC[C@@H]([C@@]2(C)COC(=O)C)OC(=O)C)([C@@H]3[C@@]1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C |
SMILES canonique |
CCC(=O)OC1CC2C(CCC(C2(C)COC(=O)C)OC(=O)C)(C3C1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C |
Synonymes |
pyripyropene M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






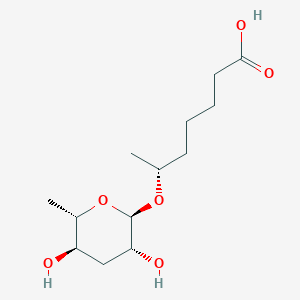
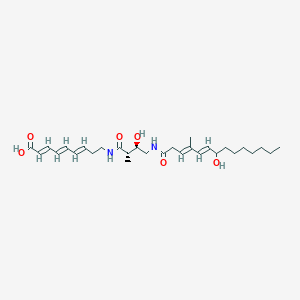
![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)
